4-(Tetrahydro-2H-pyran-4-yl)benzene-1,3-diol
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Overview
Description
This compound is classified as a type III inhibitor, meaning it binds to an allosteric site rather than the ATP active site of the kinase . PTK2 plays a crucial role in cell proliferation, migration, and invasion, making this compound significant in cancer research and treatment.
Preparation Methods
The synthesis of “PMID26815044-Compound-30” involves multiple steps, including the formation of key intermediates and the application of specific reaction conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
“PMID26815044-Compound-30” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed depend on the specific reaction conditions and reagents used
Scientific Research Applications
“PMID26815044-Compound-30” has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in inhibiting PTK2, which is involved in various cellular processes.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress PTK2.
Industry: Utilized in the development of new drugs and chemical products
Mechanism of Action
The mechanism of action of “PMID26815044-Compound-30” involves the inhibition of PTK2. PTK2 is overexpressed in several cancers and plays a key role in cell proliferation, migration, and invasion. By binding to an allosteric site, “PMID26815044-Compound-30” reduces PTK2 activity, leading to growth inhibition of cancer cells both in vitro and in vivo .
Comparison with Similar Compounds
“PMID26815044-Compound-30” is unique due to its selective inhibition of PTK2. Similar compounds include:
Compound 31: Another PTK2 inhibitor with a different binding site.
Compound 32: A non-selective kinase inhibitor that affects multiple targets.
Compound 33: A selective inhibitor of a different tyrosine kinase
These compounds highlight the specificity and potential therapeutic advantages of “PMID26815044-Compound-30”.
Properties
CAS No. |
1228321-01-4 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(oxan-4-yl)benzene-1,3-diol |
InChI |
InChI=1S/C11H14O3/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,12-13H,3-6H2 |
InChI Key |
YVJHGULPEXKTIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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